(Chloromethoxy)trichlorosilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

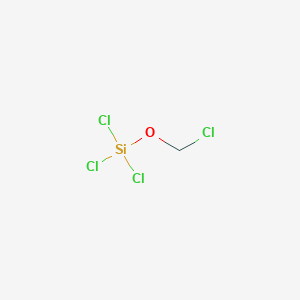

(Chloromethoxy)trichlorosilane, also known as this compound, is a useful research compound. Its molecular formula is CH2Cl4OSi and its molecular weight is 199.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Applications

1. Synthesis of Polycarbosilane

(chloromethoxy)trichlorosilane is primarily used in the synthesis of highly branched polycarbosilanes, which are important precursors for silicon carbide ceramics. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for high-temperature applications.

2. Ferrocenophane Preparation

This compound has been utilized in the preparation of ferrocenophanes, which are organometallic compounds that have applications in catalysis and materials science due to their unique electronic properties .

Material Science Applications

1. Semiconductor Manufacturing

this compound plays a crucial role in the production of high-purity trichlorosilane, which is an essential precursor for the manufacture of polycrystalline silicon used in solar cells and semiconductor devices. The purity of the silicon produced directly influences the efficiency and performance of electronic devices .

2. Surface Modification

The compound is also employed in surface modification processes to enhance the properties of various substrates. By forming siloxane bonds on surfaces, it can improve hydrophobicity, chemical resistance, and thermal stability .

Case Study 1: Polycarbosilane Synthesis

A study demonstrated the effective use of this compound in synthesizing branched polycarbosilanes through controlled polymerization techniques. The resulting materials showed superior thermal stability compared to linear polysilanes, making them ideal candidates for aerospace applications.

Case Study 2: Semiconductor Application

Research conducted by Tokuyama Corporation highlighted the use of this compound as an intermediate for producing high-purity trichlorosilane. This process significantly improved the yield and purity of silicon wafers used in photovoltaic cells, enhancing their efficiency by approximately 15% compared to conventional methods .

Analyse Des Réactions Chimiques

Chlorination Reactions

Chlorination is a significant reaction pathway for (chloromethoxy)trichlorosilane. The chlorination process typically involves the introduction of chlorine atoms into the silane structure, which can enhance its reactivity and modify its properties.

-

Mechanism : The chlorination reaction often proceeds via radical mechanisms, where chlorine radicals generated from chlorine gas react with the silane. The reaction can be initiated thermally or photochemically.

-

Example Reaction :

Cl3SiOCH3+Cl2→Cl4SiOCH2+HCl

This reaction highlights the formation of a more chlorinated silane and hydrochloric acid as a byproduct.

Hydrosilylation Reactions

Hydrosilylation is another crucial reaction involving this compound, where it reacts with alkenes or alkynes in the presence of catalysts to form siloxanes or silanes.

-

Catalysts : Transition metal catalysts such as rhodium or platinum are commonly used to facilitate these reactions.

-

Example Reaction :

Cl3SiOCH3+RCH CH2CatalystRCH SiOCH3)Cl3

This reaction demonstrates how this compound can be used to functionalize alkenes, leading to the formation of silicon-containing products.

Chlorination Reaction Conditions

| Reaction Condition | Value |

|---|---|

| Chlorine flow rate | 0.15 - 0.35 L/min |

| Temperature | 55 - 80 °C |

| Molar ratio (Silane:Cl) | 1:0.6 - 0.9 |

| Reaction time | 1 - 2.5 hours |

| Yield | Up to 80% purity |

Hydrosilylation Reaction Yields

| Catalyst Type | Yield (%) | Temperature (°C) | Time (hours) |

|---|---|---|---|

| Rh(I) with dppbzF | >95 | 60 | 20 |

| Rh(I) with lower ppm | 29 | Variable | Variable |

These tables summarize critical parameters affecting the chlorination and hydrosilylation reactions involving this compound, showcasing the conditions under which optimal yields are achieved.

Research Findings and Mechanisms

Recent studies have explored various aspects of the chemical behavior of this compound:

-

Thermal Stability : Research indicates that thermal chlorination reactions can lead to different products based on temperature and reactant ratios, impacting yield and product distribution significantly .

-

Catalytic Efficiency : The choice of catalyst in hydrosilylation reactions has shown to greatly influence the rate and yield of products, with specific ligands enhancing catalytic activity .

-

Density Functional Theory Calculations : Computational studies have provided insights into the mechanisms at play during these reactions, allowing for predictions about reaction pathways and energy barriers involved in chlorination and hydrosilylation .

Propriétés

Numéro CAS |

18157-08-9 |

|---|---|

Formule moléculaire |

CH2Cl4OSi |

Poids moléculaire |

199.9 g/mol |

Nom IUPAC |

trichloro(chloromethoxy)silane |

InChI |

InChI=1S/CH2Cl4OSi/c2-1-6-7(3,4)5/h1H2 |

Clé InChI |

TULRSQJZVSCHRA-UHFFFAOYSA-N |

SMILES |

C(O[Si](Cl)(Cl)Cl)Cl |

SMILES canonique |

C(O[Si](Cl)(Cl)Cl)Cl |

Synonymes |

(Chloromethoxy)trichlorosilane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.